Migrastatin Inhibits Cell Migration Without Translation Suppression, Unlike Isomigrastatin and Lactimidomycin
Migrastatin uniquely suppresses tumor cell migration without inhibiting protein synthesis, a critical mechanistic distinction from isomigrastatin and lactimidomycin which function as potent translation elongation inhibitors [1]. In comparative functional assays, migrastatin inhibited spontaneous migration of human esophageal cancer EC17 cells (IC₅₀ = 10 μg/mL in wound healing) with no observable effect on protein synthesis, whereas isomigrastatin and LTM exhibited potent antiproliferative effects on tumor cell lines through selective translation inhibition .
| Evidence Dimension | Translation inhibition activity |
|---|---|
| Target Compound Data | No inhibition of protein synthesis observed |
| Comparator Or Baseline | Isomigrastatin and lactimidomycin: Potent inhibition of eukaryotic translation elongation (bind 60S ribosomal E-site at C3993) |
| Quantified Difference | Qualitative mechanistic divergence; migrastatin migration inhibition independent of translation suppression |
| Conditions | EC17 human esophageal cancer cells; wound healing assay; protein synthesis monitoring |
Why This Matters
Procurement of migrastatin versus isomigrastatin/LTM determines whether the experimental system measures Fascin1-mediated migration inhibition or ribosomal translation arrest, two fundamentally different endpoints.
- [1] Schneider-Poetsch T, Ju J, Eyler DE, Dang Y, Bhat S, Merrick WC, Green R, Shen B, Liu JO. Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin. Nat Chem Biol. 2010;6(3):209-217. View Source
